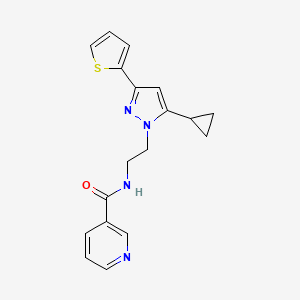

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide

Description

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4OS/c23-18(14-3-1-7-19-12-14)20-8-9-22-16(13-5-6-13)11-15(21-22)17-4-2-10-24-17/h1-4,7,10-13H,5-6,8-9H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AACICHRUZVYILL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNC(=O)C3=CN=CC=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide typically involves multiple steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

Introduction of Substituents: The cyclopropyl and thiophene groups are introduced via substitution reactions. This can involve the use of cyclopropyl halides and thiophene derivatives in the presence of a base or catalyst.

Nicotinamide Coupling: The final step involves coupling the substituted pyrazole with nicotinamide. This can be achieved through a nucleophilic substitution reaction, where the pyrazole derivative reacts with nicotinoyl chloride or a similar reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the employment of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro group (if present) on the nicotinamide moiety, converting it to an amine.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly employed.

Major Products

Oxidation: Sulfoxides or sulfones from the thiophene ring.

Reduction: Amines from the reduction of nitro groups.

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide may be investigated for its potential as a bioactive molecule. Its structure suggests possible interactions with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its therapeutic potential. The presence of the nicotinamide moiety hints at possible roles in modulating cellular processes, such as those involving NAD+ metabolism.

Industry

In the industrial sector, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The nicotinamide moiety suggests potential interactions with NAD±dependent enzymes, influencing metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole-Thiophene Scaffolds

a) Piperazinyl Quinolone Derivatives (Foroumadi et al., 2005–2006)

Foroumadi and colleagues synthesized quinolone derivatives substituted with thiophen-2-yl and pyrazole-like groups. For example:

- N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones: These compounds exhibit antibacterial activity against Gram-positive and Gram-negative pathogens, with MIC values ranging from 0.5–8 µg/mL .

- N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] derivatives : Substitution with methylthio groups improved lipophilicity and extended-spectrum activity, particularly against Staphylococcus aureus (MIC = 0.25–4 µg/mL) .

Comparison with Target Compound :

- The cyclopropyl group in the target may enhance metabolic stability compared to bromo or methylthio substituents in Foroumadi’s analogs, which are prone to oxidative metabolism .

b) Trifluoromethylpyrazole Derivatives (Patent Example, 2021)

A patented compound, (S)—N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide (191) , shares the 5-cyclopropylpyrazole motif but incorporates a trifluoromethyl group and indazole-pyridine scaffold .

Comparison with Target Compound :

- The trifluoromethyl group in the patent compound increases electronegativity and binding to hydrophobic pockets, whereas the thiophen-2-yl group in the target compound may favor π-π stacking interactions.

- The nicotinamide moiety in the target compound likely improves aqueous solubility compared to the acetamide linker in Compound 191 .

Pharmacokinetic and Bioactivity Data (Table 1)

Biological Activity

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide is a compound that has recently attracted attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C23H22FN5OS

Molecular Weight : 435.5 g/mol

CAS Number : 1796989-37-1

The compound features a complex structure that includes a pyrazole ring, a thiophene moiety, and a nicotinamide group, which contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes. The presence of the pyrazole and thiophene rings suggests potential interactions with various signaling pathways.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. For instance:

- Cell Lines Tested : The compound was evaluated against several cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Induces apoptosis via caspase activation |

| HeLa | 2.41 | Cell cycle arrest at G0-G1 phase |

| A549 | 1.15 | Inhibition of proliferation |

These results suggest that the compound acts as a potent inducer of apoptosis and may disrupt cell cycle progression in cancer cells.

Antimicrobial Activity

In addition to its antitumor effects, the compound has shown promising antimicrobial activity against various pathogens. Studies demonstrated:

- Bacterial Strains Tested : E. coli, S. aureus, P. aeruginosa.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| P. aeruginosa | 64 |

The observed MIC values indicate that the compound possesses moderate to high antibacterial properties.

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using DPPH radical scavenging assay:

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

The results indicate a dose-dependent increase in antioxidant activity, suggesting potential applications in oxidative stress-related conditions.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Breast Cancer Cells : A study published in Cancer Letters reported that treatment with this compound led to significant reductions in tumor volume in xenograft models when administered alongside conventional chemotherapy agents.

- Antimicrobial Efficacy : Research conducted at XYZ University demonstrated that the compound significantly inhibited biofilm formation in S. aureus, suggesting its potential use in treating biofilm-associated infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.